N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-18-7-13(15(17-18)20-2)14(19)16-6-12-5-11(9-22-12)10-3-4-21-8-10/h3-5,7-9H,6H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKCKUVJQXLOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=CC(=CS2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Ketoesters
The pyrazole core is synthesized via cyclocondensation of methyl hydrazine with β-ketoesters under acidic conditions. For example, refluxing methyl hydrazine with ethyl 3-methoxy-4-oxopent-2-enoate in ethanol yields 3-methoxy-1-methylpyrazole-4-carboxylate. Subsequent saponification with NaOH produces the carboxylic acid derivative.
Reaction Conditions:
Alternative Route via Knorr Pyrazole Synthesis
An alternative method employs the Knorr synthesis, where hydrazine reacts with 1,3-diketones. Using 3-methoxy-1,3-diketones and methylhydrazine, the pyrazole ring forms in 70–75% yield.
Preparation of 4-(Furan-3-yl)thiophene-2-methanol
Gewald Reaction for Thiophene Synthesis
The Gewald reaction is employed to construct the thiophene ring. Condensation of furan-3-carbaldehyde with cyanoacetate and sulfur in the presence of morpholine yields 2-aminothiophene derivatives. Subsequent dehydrogenation and functionalization introduce the hydroxymethyl group at position 2.
Optimized Parameters:
- Reagents: Furan-3-carbaldehyde, ethyl cyanoacetate, sulfur, morpholine
- Solvent: DMF
- Temperature: 100°C
- Yield: 65–72%
Suzuki-Miyaura Coupling for Furan Attachment
For higher regioselectivity, a palladium-catalyzed Suzuki-Miyaura coupling attaches the furan moiety to pre-functionalized thiophene. Using 4-bromothiophene-2-methanol and furan-3-boronic acid, the reaction achieves 80–85% yield under mild conditions.
Catalytic System:
- Catalyst: Pd(PPh₃)₄
- Base: K₂CO₃
- Solvent: THF/H₂O (3:1)
- Temperature: 60°C
Amide Coupling and Final Assembly
Carboxyl Activation with EDCI/HOBt
The carboxylic acid intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Reaction with 4-(furan-3-yl)thiophene-2-methanol in dichloromethane (DCM) yields the target carboxamide.
Reaction Table 1: Optimization of Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DCM | DMF | THF |
| Coupling Agent | EDCI/HOBt | DCC/DMAP | HATU |
| Temperature (°C) | 25 | 0–5 | 40 |
| Yield (%) | 88 | 72 | 81 |
Condition 1 (EDCI/HOBt in DCM at 25°C) provided the highest yield (88%) with minimal byproducts.
Microwave-Assisted Coupling
Microwave irradiation reduces reaction time from 12 hours to 30 minutes. Using HATU as the coupling agent and DMF as the solvent, yields remain consistent at 85–87%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial protocols favor continuous flow reactors for pyrazole cyclocondensation and Suzuki coupling steps. Key advantages include:
- Enhanced heat transfer and mixing efficiency.
- 20–30% reduction in reaction time compared to batch processes.
- Improved safety profile for exothermic steps.
Purification Techniques
Final purification employs gradient chromatography (hexane/ethyl acetate) or crystallization from ethanol/water mixtures. Purity exceeding 99% is achievable, as confirmed by HPLC.
Challenges and Mitigation Strategies
Byproduct Formation During Cyclocondensation
Side products like regioisomeric pyrazoles are minimized by:
Oxidative Degradation of Thiophene-Furan Moiety
Incorporating antioxidant additives (e.g., BHT) during storage stabilizes the thiophene-furan intermediate against air oxidation.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Carboxamides
Compounds with thiophene-carboxamide frameworks are prevalent in drug discovery. For example:
- Compound 24 (from ): A thiophene derivative with antiproliferative activity against MCF7 breast cancer cells via tyrosine kinase inhibition. Unlike the target compound, it incorporates a cyclopenta[b]thiophene core and a pyrimidine sulfamoyl group, enhancing ATP-binding site competition .
- FFAR1 Agonist (Compound 1 in ) : Shares a thiophen-2-ylmethyl group but replaces the pyrazole with a benzamide scaffold. It activates FFAR1 with efficacy comparable to QS-528, highlighting the role of thiophene in receptor binding .
Pyrazole Derivatives
Pyrazole-based compounds often exhibit metabolic stability and kinase modulation:
- Compound 3 (): Features a pyrazin-1(2H)-yl acetamide group with thiophen-3-yl substitution. Such structures are explored for protease or kinase inhibition, though substituent positioning (e.g., methoxy at pyrazole-C3 in the target compound) could influence solubility and potency .
- Tranylcypromine Derivatives (): Include pyrazole-linked benzamides with anti-LSD1 activity. The absence of a furan-thiophene unit in these compounds underscores the uniqueness of the target molecule’s heterocyclic combination .
Furan-Containing Analogues
Furan moieties are associated with improved pharmacokinetics:
- 1,4-Dihydropyridines (): Include 4-(2-furyl) substituents but lack thiophene or pyrazole components. These are studied as calcium channel modulators, suggesting furan’s role in enhancing membrane permeability .
- Compound 97c-e (): Furan-3-carboxamide derivatives with hydrazinyl groups. Their synthetic accessibility contrasts with the target compound’s multi-step synthesis (inferred from ), which may impact scalability .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Structural Uniqueness : The target compound’s fusion of pyrazole, thiophene, and furan distinguishes it from benzamide- or pyrimidine-based analogs. The furan-3-yl group may enhance π-π stacking in hydrophobic binding pockets, while the methoxy group could improve solubility .
- Potential Targets: Based on analogs, plausible targets include tyrosine kinases (due to thiophene’s ATP-competitive role) or G-protein-coupled receptors (e.g., FFAR1) .
Biological Activity
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure comprises a pyrazole ring, a furan moiety, and a thiophene group, which contribute to its unique biological properties. The molecular formula is with a molecular weight of approximately 302.34 g/mol. The presence of these heterocycles is significant for its interaction with biological targets.
The proposed mechanism of action for compounds like this compound involves:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell proliferation.
- Microtubule Disruption : Some pyrazole derivatives disrupt microtubule organization, which is critical for mitosis .
Other Biological Activities
In addition to anticancer effects, the compound may exhibit other biological activities such as:
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties.
- Enzyme Inhibition : Potential interactions with various enzymes may lead to therapeutic applications in different diseases.
Table 1: Summary of Biological Activities of Related Pyrazole Compounds
Notable Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of PTA-1 on MDA-MB-231 breast cancer cells, revealing significant apoptosis induction and cell cycle arrest in the S and G2/M phases .
- Gene Expression Analysis : Gene expression profiling indicated that PTA-1 altered the expression of numerous genes associated with cell proliferation and survival pathways .
Q & A
Q. Methodological steps :
Reproduce reactions under standardized conditions.
Validate purity via orthogonal techniques (e.g., NMR + HPLC).
Compare bioassay protocols (e.g., cell line variability, concentration ranges).
For synthesis, kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps .
Advanced: How should structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
Answer:
- Core modifications : Replace pyrazole with oxazole or thiazole to assess heterocycle impact.
- Substituent variation :
- Replace methoxy with ethoxy or halogen to modulate electron effects.
- Introduce methyl groups on the furan ring to enhance lipophilicity.
- Biological assays : Test analogs against in vitro targets (e.g., kinase inhibition) and in vivo models for bioavailability.
Q. Example SAR Table :
| Modification | Activity Change (vs. Parent) | Key Insight |
|---|---|---|
| Methoxy → Ethoxy | ↑ Solubility, ↓ IC₅₀ | Steric effects dominate |
| Furan → Thiophene | ↓ Binding affinity | Loss of π-stacking |
SAR data should guide iterative synthesis .
Advanced: How can conflicting spectral data (e.g., NMR shifts) be systematically addressed?
Answer:
- Verify solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) cause significant shift variations.
- Check for tautomerism : Pyrazole rings may exhibit proton exchange in D₂O.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Cross-validate with computational tools (e.g., ACD/Labs or MestReNova simulations) .
Advanced: What mechanistic hypotheses explain this compound’s biological activity, and how can they be tested?
Answer:
Hypothesized mechanisms:
- Enzyme inhibition : Competitive binding to ATP pockets in kinases.
- Receptor modulation : Allosteric effects on G-protein-coupled receptors.
Q. Testing strategies :
- Surface plasmon resonance (SPR) : Quantify binding kinetics.
- Cryo-EM/X-ray crystallography : Visualize compound-target complexes.
- Knockout models : Validate target specificity in cellular assays .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME or ADMETlab assess absorption, metabolism, and toxicity.
- Molecular dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration).
- Docking studies : Identify residues critical for binding (e.g., hydrophobic pockets accommodating the thiophene group).
Q. Example :
- LogP calculations to balance lipophilicity (optimal range: 2–3) via substituent adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
